PPG-26-buteth-26 - 9065-63-8

PPG-26-buteth-26

Catalog Number: EVT-419506
CAS Number: 9065-63-8
Molecular Formula: C9H20O3
Molecular Weight: 176.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

PPG-26-buteth-26 is classified as a non-ionic surfactant and emulsifier. Its structure allows it to function effectively in various formulations, particularly in personal care products such as lotions, shampoos, and conditioners, where it helps stabilize oil-in-water emulsions and enhances the texture of the products .

Synthesis Analysis

The synthesis of PPG-26-buteth-26 involves several key steps:

  1. Starting Materials: The primary reactants are polypropylene glycol and butyl alcohol, with ethylene oxide serving as a reactant for chain extension.
  2. Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions to facilitate the polymerization process. The use of catalysts may also be employed to enhance the reaction rate.
  3. Polymerization Process: The synthesis can be described as a step-growth polymerization where ethylene oxide is added to the hydroxyl groups present in polypropylene glycol, resulting in the formation of ether linkages. The incorporation of butyl alcohol contributes to the terminal groups of the polymer, influencing its physical properties.
  4. Purification: After synthesis, the product is purified through distillation or other separation techniques to remove unreacted monomers and by-products, ensuring a high purity level suitable for cosmetic applications .
Molecular Structure Analysis

The molecular structure of PPG-26-buteth-26 can be characterized by its repeating units of polypropylene glycol linked with butyl ether groups. The general formula can be represented as:

CnH2n+2Om\text{C}_{n}\text{H}_{2n+2}\text{O}_{m}

where nn corresponds to the number of repeating units derived from polypropylene glycol, and mm represents the number of ether linkages formed during polymerization.

Key Structural Features

  • Hydrophilic and Hydrophobic Balance: The presence of both hydrophilic (polypropylene glycol) and hydrophobic (butyl ether) components allows for effective emulsification properties.
  • Molecular Weight: The average molecular weight of PPG-26-buteth-26 is approximately 132.20 g/mol, which can vary based on the degree of polymerization .
Chemical Reactions Analysis

PPG-26-buteth-26 participates in various chemical reactions primarily involving its ether linkages:

  1. Hydrolysis: Under acidic or basic conditions, PPG-26-buteth-26 can undergo hydrolysis, leading to the cleavage of ether bonds and formation of free alcohols.
  2. Esterification: It can react with carboxylic acids to form esters, which may enhance its functional properties in specific formulations.
  3. Cross-linking Reactions: In certain formulations, PPG-26-buteth-26 can participate in cross-linking reactions with other polymers or compounds, improving stability and texture .
Mechanism of Action

The mechanism by which PPG-26-buteth-26 exerts its effects in cosmetic applications involves several key processes:

Physical and Chemical Properties Analysis

Key Properties

PropertyValue
AppearanceColorless to pale-yellow liquid
Molecular WeightApproximately 132.20 g/mol
SolubilitySoluble in water
pH StabilityStable within pH 4 - 8
ViscosityLow viscosity

These properties contribute to its versatility as an ingredient in various cosmetic formulations .

Applications

PPG-26-buteth-26 finds extensive use across multiple scientific and industrial applications:

  1. Cosmetics: Primarily used as a skin conditioning agent and emulsifier in lotions, creams, shampoos, conditioners, and other personal care products.
  2. Pharmaceuticals: Serves as an excipient in topical formulations due to its ability to enhance skin penetration and stability.
  3. Household Products: Employed in cleaning agents and detergents for its emulsifying properties that help blend oil-based ingredients with water.
Synthetic Pathways and Polymerization Mechanisms

Monomer Selection and Ethylene Oxide/Propylene Oxide Copolymerization Dynamics

The synthesis of PPG-26-buteth-26 hinges on the copolymerization dynamics between ethylene oxide (EO) and propylene oxide (PO) monomers. This process yields a random linear copolymer structure where the arrangement of monomer units follows statistical distribution rather than block sequencing [3]. Butyl alcohol serves as the initiator molecule, providing the hydroxyl group that opens the oxirane rings of the alkylene oxides during the propagation stage [2] .

The copolymerization mechanism proceeds under specific stoichiometric conditions with approximately equal molar quantities of ethylene oxide and propylene oxide [3]. This balanced ratio is critical for achieving the desired hydrophilic-lipophilic balance (HLB) that governs the compound's surfactant and emulsifying properties. The reaction occurs through a nucleophilic addition mechanism where the alkoxide ion derived from butanol attacks the less sterically hindered carbon of the oxirane ring:

  • Initiation:
  • Butyl alcohol → Butoxide ion (via deprotonation)
  • Butoxide + Propylene Oxide → Primary alkoxide adduct
  • Propagation:
  • Alkoxide + Ethylene Oxide → Ethoxylated chain extension
  • Alkoxide + Propylene Oxide → Propoxylated chain extension
  • Termination:
  • Acidification or end-capping to cease chain growth

Table 1: Key Parameters in EO/PO Copolymerization for PPG-26-buteth-26 Synthesis

ParameterSpecificationImpact on Polymer Properties
EO:PO Molar RatioApproximately 1:1Balanced hydrophilic-hydrophobic character
Reaction Temperature90-130°CInfluences reaction rate and side product formation
Catalyst TypeAlkaline (KOH) or Double Metal CyanideControls molecular weight distribution and unsaturation
Pressure ConditionsModerately elevated (2-5 bar)Maintains monomer solubility and reaction efficiency

Butanol-Initiated Linear Copolymer Synthesis: Kinetics and Catalytic Optimization

The polymerization of PPG-26-buteth-26 employs butanol as the initiator in a reaction system designed to produce linear chains rather than branched architectures. The initiation step involves the reaction of butyl alcohol with polypropylene glycol precursors, where ethylene oxide is subsequently introduced into the reaction medium [2]. The reaction kinetics follow pseudo-first-order behavior relative to monomer concentration, with the rate heavily influenced by catalyst selection and reaction temperature .

Catalytic optimization plays a pivotal role in determining molecular weight distribution and terminal group functionality. Traditional alkaline catalysts like potassium hydroxide (KOH) remain widely used due to their high activity and cost-effectiveness. However, they can promote side reactions including isomerization to allyl alcohol, leading to monounsaturated chains that terminate polymerization [7]. Advanced double metal cyanide (DMC) catalysts have emerged as superior alternatives, offering:

  • Narrower molecular weight distributions (polydispersity index <1.2)
  • Reduced unsaturation levels (<0.01 meq/g)
  • Higher reactivity toward secondary hydroxyl groups
  • Lower catalyst residues in final products [2] [7]

The reaction progression is monitored through hydroxyl value measurement and residual monomer analysis. Kinetic studies reveal that propagation rates decrease with increasing chain length due to steric hindrance and reduced mobility of the growing polymer chain. This effect necessitates precise temperature modulation throughout the reaction to maintain optimal polymerization rates while minimizing ethylene oxide accumulation and associated safety risks .

Table 2: Catalytic Systems Comparison for PPG-26-buteth-26 Synthesis

Catalyst TypeReaction RatePolydispersity IndexUnsaturation LevelBy-product Formation
Potassium Hydroxide (KOH)High1.8-2.5Moderate to high (0.05-0.1 meq/g)Significant allyl alcohol formation
Double Metal Cyanide (DMC)Moderate to high1.05-1.2Very low (<0.01 meq/g)Negligible
Calcium-Based CatalystsLow to moderate1.3-1.7Low (0.02-0.05 meq/g)Minimal

Molecular Weight Distribution Control in PPG-26-Buteth-26 Production

Controlling the molecular weight distribution is paramount for ensuring batch-to-batch consistency in PPG-26-buteth-26 production. The target molecular weight of approximately 176.25 g/mol (based on molecular formula C₉H₂₀O₃) represents an average value across the polymer distribution [3]. The polydispersity index (Đ = Mw/Mn) serves as the critical metric for distribution breadth, with commercial specifications typically requiring Đ <1.8 for cosmetic-grade material [3] .

Several factors influence molecular weight distribution:

  • Catalyst Efficiency: As previously noted, DMC catalysts provide superior control over molecular weight distribution compared to conventional alkaline catalysts. This advantage stems from their single-site catalytic mechanism that minimizes chain transfer reactions [2].

  • Monomer Addition Strategy: Semi-batch addition versus continuous monomer dosing significantly impacts distribution. Starved-feed conditions (monomer concentration maintained below 5%) yield narrower distributions by ensuring all chains grow at approximately equal rates .

  • Reactor Mixing Efficiency: Inadequate mixing creates concentration gradients within the reactor, leading to chains experiencing different monomer concentrations and thus different propagation rates. High-shear mixing with optimized impeller design mitigates this issue .

  • Temperature Uniformity: Exothermic alkoxylation reactions require precise temperature control systems to maintain ±2°C variation throughout the reactor. Temperature fluctuations accelerate chain transfer reactions that broaden molecular weight distribution [7].

Advanced gel permeation chromatography (GPC) with multi-angle light scattering detection provides the analytical basis for molecular weight distribution assessment. This technique reveals not only the average molecular weight but also the presence of low molecular weight oligomers or high molecular weight tails that may impact performance in cosmetic formulations [3] .

Table 3: Molecular Weight Distribution Parameters in PPG-26-buteth-26 Production

Process ParameterEffect on Mn (Number Average MW)Effect on PolydispersityRecommended Control Strategy
Catalyst Type SelectionMinimal effect on target MnMajor effect: Đ reduction up to 50% with DMCImplement DMC catalyst systems
Monomer Feed Rate Profile±10% variation possibleIncreases Đ by 0.3-0.5 with improper feedingProgrammed starved-feed addition
Reaction Temperature ControlMinimal effect within range±1°C variation increases Đ by 0.05-0.1Jacketed reactor with precise coolant control
Post-polymerization Holding TimeNegligible changeIncreases Đ by 0.01-0.03 per hourImmediate cooling after reaction completion

By-Product Management in Ethoxylation/Propoxylation Processes

The synthesis of PPG-26-buteth-26 inevitably generates process-related impurities and undesired by-products that require careful management to meet cosmetic-grade specifications. Principal by-products stem from three main sources: impurities in raw materials, side reactions during polymerization, and degradation during purification [2] [7].

Major by-product categories and their origins:

  • Allyl Alcohol-Terminated Chains: Formed through isomerization of propylene oxide to allyl alcohol under alkaline conditions. This unsaturated compound initiates new chains that terminate polymerization upon reaching certain lengths, creating low molecular weight fractions with terminal unsaturation [7].

  • Polyethylene Glycol (PEG) Homopolymers: Result from ethylene oxide block formation or insufficient mixing during copolymerization. These hydrophilic segments alter the HLB balance and may increase the potential for skin irritation in final formulations .

  • Dioxane Formation: Traces of 1,4-dioxane may emerge during ethoxylation, particularly if acidic conditions occur during processing. This compound is classified as a potential carcinogen and must be controlled to levels below 10 ppm in cosmetic ingredients [7].

  • Unreacted Monomers: Residual ethylene oxide and propylene oxide represent significant concerns due to their volatility and toxicity. Industry standards typically require residual monomer levels below 1 ppm for ethylene oxide and 5 ppm for propylene oxide [2].

Mitigation strategies for these by-products include:

  • Vacuum Stripping: Post-polymerization treatment at elevated temperatures (80-100°C) under reduced pressure (5-10 mbar) effectively reduces volatile impurities including residual monomers and dioxane .
  • Selective Adsorption: Activated carbon or specialized adsorbent treatments remove colored bodies and catalyst residues while reducing peroxide formers [7].
  • Fractional Distillation: Separates low molecular weight fractions, particularly those containing allyl alcohol-initiated chains, based on volatility differences [3].
  • Neutralization and Filtration: Following alkaline catalysis, neutralization with organic acids (e.g., lactic acid) followed by fine filtration eliminates catalyst residues and precipitated salts [2].

Table 4: By-Product Management Strategies in PPG-26-buteth-26 Production

By-ProductFormation MechanismMaximum Acceptable LevelPrimary Removal Strategy
Residual Ethylene OxideIncomplete reaction<1 ppmVacuum stripping at 90°C/10 mbar
1,4-DioxaneIntramolecular cyclization of EO<10 ppmSteam distillation or adsorption
Allyl Alcohol DerivativesPO isomerization<0.5% w/wFractional distillation
Polyethylene Glycol HomopolymersEO block formation<2% w/wSolvent extraction
Catalyst Residues (K⁺)Incomplete neutralization<50 ppmIon exchange filtration

Analytical control strategies incorporate gas chromatography for volatile impurities, HPLC-UV for PEG homopolymer quantification, and iodometric titration for unsaturation determination. Implementation of Quality by Design (QbD) principles enables robust process understanding and by-product control through defined design spaces for critical process parameters [3] [7].

Properties

CAS Number

9065-63-8

Product Name

PPG-26-buteth-26

IUPAC Name

2-(1-butoxypropan-2-yloxy)ethanol

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C9H20O3/c1-3-4-6-11-8-9(2)12-7-5-10/h9-10H,3-8H2,1-2H3

InChI Key

AAOFEMJZTYQZRH-UHFFFAOYSA-N

SMILES

CCCCOCC(C)OCCO

Canonical SMILES

CCCCOCC(C)OCCO

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